molecular formula C9H10ClN3O2 B2804357 N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide CAS No. 733794-85-9

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide

Cat. No.: B2804357
CAS No.: 733794-85-9
M. Wt: 227.65
InChI Key: ISAQYFYVRMYXTH-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide is a substituted acetamide derivative featuring a 2-chlorophenyl group attached to the nitrogen atom and a hydroxycarbamimidoyl moiety at the second carbon of the acetamide backbone. This compound is of interest due to its structural complexity, which combines aromatic, amide, and imine functionalities.

Properties

IUPAC Name

(3Z)-3-amino-N-(2-chlorophenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-6-3-1-2-4-7(6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAQYFYVRMYXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)C/C(=N/O)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(N’-hydroxycarbamimidoyl)acetamide typically involves the reaction of 2-chloroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with hydroxylamine to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(N’-hydroxycarbamimidoyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Synthesis and Reaction Pathways

The compound can be synthesized through various methods, often involving the reaction of chlorinated anilines with hydroxylamine derivatives. Key reactions include:

  • Oxidation : Can yield different oxidation products.
  • Reduction : May produce amine derivatives.
  • Substitution : The chlorophenyl group participates in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Medicinal Chemistry

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide has been investigated for its potential therapeutic properties, particularly as:

  • Anti-inflammatory Agent : Studies suggest that compounds with similar structures exhibit anti-inflammatory activities by modulating pathways involved in inflammation.
  • Antimicrobial Activity : The compound's ability to inhibit bacterial growth has been explored, indicating potential applications in treating infections.

Anticancer Research

Research has shown that compounds with similar structural motifs can exhibit anticancer activities. This compound may target specific pathways involved in tumor growth and metastasis. For instance, certain phenoxy-N-phenylacetamide derivatives have demonstrated efficacy in inhibiting cancer cell proliferation through modulation of COX/LOX pathways.

Nitric Oxide Release

The compound's ability to release nitric oxide (NO) is notable, as NO is critical for various physiological processes, including vasodilation and neurotransmission. Compounds capable of releasing NO have therapeutic applications in cardiovascular diseases, potentially aiding in the treatment of hypertension by relaxing smooth muscle tissues.

Activity TypeMechanism of ActionReferences
Anti-inflammatoryModulation of inflammatory pathways
AntimicrobialInhibition of bacterial growth
AnticancerTargeting tumor growth pathways
Nitric Oxide ReleaseVasodilation and smooth muscle relaxation

Case Study 1: Anticancer Potential

A study investigated the anticancer potential of this compound, revealing promising results in inhibiting the proliferation of cancer cells through targeted molecular pathways.

Case Study 2: Anti-inflammatory Effects

Research demonstrated that this compound could effectively reduce inflammation markers in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(N’-hydroxycarbamimidoyl)acetamide involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group may interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N-(2-Chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide 2-Cl-C₆H₄, N'-hydroxycarbamimidoyl C₉H₉ClN₃O₂ 226.64 g/mol Contains hydroxycarbamimidoyl group; potential hydrogen bonding
(E)-N-(2-Chlorophenyl)-2-(hydroxyimino)acetamide 2-Cl-C₆H₄, hydroxyimino (C=N-OH) C₈H₇ClN₂O₂ 198.61 g/mol Planar hydroxyimino group; anti-parallel N–H and C=O bonds in crystal structure
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide 2-Cl-C₆H₄, 2-methyl-5-nitroimidazole C₁₂H₁₂ClN₄O₃ 295.70 g/mol Nitroimidazole substituent; voltage-dependent Na⁺ channel inhibition
2-Chloro-N-phenylacetamide Phenyl, Cl C₈H₈ClNO 169.61 g/mol Simple chloroacetamide; syn C–Cl and C=O conformation
2-(Benzylsulfanyl)-N-[(2-chlorophenyl)methyl]acetamide 2-Cl-C₆H₄CH₂, benzylsulfanyl C₁₆H₁₆ClNOS 305.82 g/mol Sulfur-containing side chain; high logP (4.084)

Key Observations :

  • The hydroxycarbamimidoyl group in the target compound introduces additional hydrogen-bonding capacity compared to simpler chloroacetamides .
  • Substitution with heterocycles (e.g., nitroimidazole in ) enhances biological activity but increases molecular weight and complexity.
  • Sulfur-containing analogs (e.g., ) exhibit higher lipophilicity (logP > 4), influencing pharmacokinetic properties.

Crystallographic and Conformational Comparisons

  • Target Compound vs. (E)-N-(2-Chlorophenyl)-2-(hydroxyimino)acetamide: Both compounds share a 2-chlorophenyl group but differ in the substituent at the acetamide’s second carbon. The hydroxyimino group in forms a planar C=N–O arrangement, with bond lengths (C–N: ~1.30 Å, N–O: ~1.40 Å) consistent with resonance stabilization.
  • Comparison with 2-Chloro-N-phenylacetamide: The syn conformation of C–Cl and C=O bonds in 2-chloro-N-phenylacetamide stabilizes crystal packing via N–H⋯O hydrogen bonds . This contrasts with the anti-parallel arrangement observed in hydroxyimino analogs .

Key Findings :

  • The nitroimidazole-substituted analog shows potent anticonvulsant activity, likely due to its ability to modulate ion channels.

Biological Activity

N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide, also known as N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl ring and a hydroxyimino group attached to the acetamide moiety. The presence of the chloro substituent enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets. The hydroxyimino group is significant for its ability to form hydrogen bonds with enzyme active sites, potentially inhibiting their function.

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties. The hydroxyimino group allows the compound to interact with various enzymes by forming hydrogen bonds, which can lead to a reduction in enzymatic activity. This mechanism is particularly relevant in the context of drug development for conditions where enzyme inhibition is therapeutically beneficial.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. Studies have shown that derivatives with similar structures exhibit moderate to high activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans and Fusarium oxysporum. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against various bacterial strains .

Anticancer Activity

A study investigating the anticancer potential of this compound revealed promising results. Compounds with similar structural motifs have been reported to exhibit anticancer activities by targeting specific pathways involved in tumor growth and metastasis. For example, certain phenoxy-N-phenylacetamide compounds demonstrated notable efficacy in inhibiting cancer cell proliferation through modulation of COX/LOX pathways .

Nitric Oxide Release

Another area of interest is the compound's ability to release nitric oxide (NO), a critical signaling molecule involved in various physiological processes including vasodilation and neurotransmission. NO donors are significant in therapeutic applications, particularly in cardiovascular diseases . Compounds that can release NO or nitrites have shown potential in relaxing smooth muscle tissues, indicating a possible application in treating conditions like hypertension.

Comparative Biological Activity Table

Activity Type Description Reference
Enzyme InhibitionInhibits specific enzymes through hydrogen bonding with active sites
AntimicrobialModerate to high activity against various bacterial strains
AnticancerPotential to inhibit cancer cell proliferation via COX/LOX pathway modulation
Nitric Oxide ReleaseActs as an NO donor; relevant for cardiovascular applications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-chlorophenyl)-2-(N'-hydroxycarbamimidoyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the hydroxycarbamimidoyl moiety followed by coupling with a 2-chlorophenyl acetamide precursor. Key steps include temperature-controlled condensation (e.g., reflux in ethanol) and purification via column chromatography. For analogous compounds, yields exceeding 80% are achieved under optimized conditions (e.g., solvent selection, stoichiometric ratios) .
  • Data : For structurally similar thiazolidinone derivatives, reaction yields ranged from 70–90% when using dichloromethane or ethanol as solvents .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the chlorophenyl group (δ 7.2–7.6 ppm for aromatic protons) and hydroxyimino moiety (δ 8.1–8.3 ppm) .
  • X-ray Diffraction (XRD) : Single-crystal XRD reveals bond lengths (e.g., C=O at 1.23 Å) and angles (e.g., 124.8° for the acetamide backbone), critical for validating stereochemistry .
    • Example : The triclinic crystal system (space group P1) was reported for a derivative, with unit cell parameters a=8.78a = 8.78 Å, b=9.54b = 9.54 Å, c=11.98c = 11.98 Å .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : Initial screenings include:

  • Antioxidant assays : FRAP (Ferric Reducing Antioxidant Power) and DPPH (2,2-diphenyl-1-picrylhydrazyl) tests, showing IC50_{50} values comparable to ascorbic acid for derivatives .
  • Antimicrobial studies : Disk diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter the compound's reactivity and pharmacological profile?

  • Methodology :

  • Comparative analysis : Fluorine or bromine substitution at the phenyl ring enhances binding affinity in molecular docking studies (e.g., with cyclooxygenase-2) .
  • SAR (Structure-Activity Relationship) : The 2-chloro group increases lipophilicity (logP ~2.5), improving membrane permeability compared to unsubstituted analogs .
    • Contradiction : While chloro-substituted derivatives show higher antioxidant activity, fluoro analogs exhibit better metabolic stability in hepatic microsome assays .

Q. How can computational methods resolve discrepancies in experimental data (e.g., antioxidant activity vs. bioavailability)?

  • Methodology :

  • Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) predict redox potentials and HOMO-LUMO gaps, correlating with FRAP/DPPH results .
  • Molecular Dynamics (MD) : Simulations of solvation effects explain bioavailability variations; e.g., chloro derivatives aggregate in aqueous phases, reducing cellular uptake .
    • Validation : Optimized geometries (bond lengths ±0.02 Å vs. XRD data) confirm computational reliability .

Q. What strategies improve the compound's stability under physiological conditions?

  • Methodology :

  • Prodrug design : Acetylation of the hydroxyimino group increases plasma half-life from 2.5 to 8.7 hours in rodent models .
  • Co-crystallization : Co-formers like succinic acid enhance thermal stability (melting point increase from 165°C to 190°C) .

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